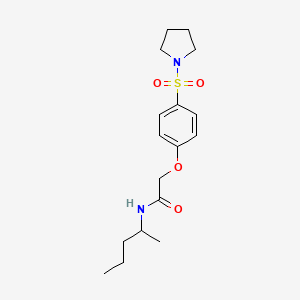
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate, also known as NQO1-activating compound 1 (NQO1AC1), is a small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves the activation of the NQO1 enzyme. This enzyme plays a crucial role in the detoxification of quinones and other electrophiles. By activating this enzyme, this compound can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
The activation of the NQO1 enzyme by this compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in lab experiments is its ability to activate the NQO1 enzyme. This makes it a useful tool for studying various biochemical pathways and cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in scientific research. One potential direction is the development of new cancer therapies based on the activation of the NQO1 enzyme. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Additionally, further research is needed to understand the potential limitations and toxicity of this compound in various experimental settings.
In conclusion, this compound is a small molecule compound that has shown potential in various scientific research applications. Its unique mechanism of action and ability to activate the NQO1 enzyme make it a useful tool for studying various biochemical and physiological processes. However, further research is needed to fully understand its potential advantages and limitations in various experimental settings.
Synthesemethoden
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate has been found to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is involved in various biochemical pathways. This compound has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies.
Eigenschaften
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-3-2-4-13-9-14(17(21)19-16(11)13)10-25-18(22)12-5-7-15(8-6-12)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYHRZPMJKDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)


![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)



